4,6-Bis(methylthio)pyrimidine
Overview
Description
4,6-Bis(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two methylthio groups attached to the 4 and 6 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methylthio)pyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloropyrimidine, which undergoes substitution reactions with sodium methylthiolate to introduce the methylthio groups at the 4 and 6 positions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems helps in controlling the reaction parameters, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring into dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4,6-Bis(methylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylthio)pyrimidine depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The methylthio groups enhance its binding affinity to the target sites, thereby modulating the biological activity. The compound can interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in the synthesis of various pharmaceuticals.
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Bis(methylthio)pyrimidine and other substituted pyrimidines.
2,4,6-Trichloropyrimidine: Used in the synthesis of trisubstituted pyrimidines with diverse applications.
Uniqueness: this compound is unique due to the presence of two methylthio groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various chemical and biological applications.
Biological Activity
4,6-Bis(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of two methylthio groups at the 4 and 6 positions of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is C₆H₈N₂S₂. The presence of methylthio groups enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidines can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells. The inhibition of DHFR leads to reduced proliferation of tumor cells, making these compounds potential candidates for cancer therapy.
Table 1: Antitumor Activity of Pyrimidine Derivatives
Compound | Target Enzyme | IC50 (µM) | Effect on Tumor Cells |
---|---|---|---|
This compound | Dihydrofolate Reductase | 0.126 | Significant inhibition |
Similar Pyrimidine Derivative | MDA-MB-231 TNBC | 27.4 | Inhibits cell proliferation |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown potential as an anti-inflammatory agent. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory pathways.
Case Study: Inhibition of COX Enzymes
A study demonstrated that a derivative of this compound significantly inhibited COX-2 activity in vitro, leading to reduced inflammation in animal models. This suggests that modifications in the structure can enhance anti-inflammatory effects.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease pathways. The methylthio groups may enhance binding affinity through hydrophobic interactions or by stabilizing enzyme-substrate complexes.
Table 2: Mechanism of Action
Biological Target | Mechanism |
---|---|
Dihydrofolate Reductase | Inhibition of DNA synthesis |
Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis |
Matrix Metalloproteinases (MMPs) | Modulation of tumor metastasis |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics; however, toxicity assessments are necessary to establish safety profiles for clinical applications.
Properties
IUPAC Name |
4,6-bis(methylsulfanyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEXXTHEMNGLQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162866 | |
Record name | 4,6-Bis(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-90-4 | |
Record name | 4,6-Bis(methylthio)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002608522 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Bis(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-BIS(METHYLTHIO)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIA01SY75T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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